molecular formula C29H28N4O4S B4103764 N-(4-METHOXYPHENYL)-2-(5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDE

N-(4-METHOXYPHENYL)-2-(5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDE

Cat. No.: B4103764
M. Wt: 528.6 g/mol
InChI Key: USYWZOMVTAGFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-METHOXYPHENYL)-2-(5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDE: is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-METHOXYPHENYL)-2-(5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger compound, often using catalysts and specific temperature conditions.

    Cyclization Reactions: These reactions help in forming the imidazolidinyl ring structure, which is a crucial part of the compound.

    Substitution Reactions: These reactions involve replacing specific atoms or groups in the intermediate compounds to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.

    Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.
  • Used in the development of new biochemical assays.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
  • Studied for its ability to interact with specific biological targets.

Industry:

  • Utilized in the development of new materials with unique properties.
  • Applied in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-(5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, preventing them from catalyzing their reactions.

    Receptor Binding: The compound may bind to receptors on cell surfaces, triggering signaling pathways that lead to cellular responses.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c1-37-24-15-11-21(12-16-24)30-26(34)18-25-28(36)33(23-6-3-2-4-7-23)29(38)32(25)19-20-9-13-22(14-10-20)31-17-5-8-27(31)35/h2-4,6-7,9-16,25H,5,8,17-19H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYWZOMVTAGFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)N4CCCC4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-METHOXYPHENYL)-2-(5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-METHOXYPHENYL)-2-(5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-METHOXYPHENYL)-2-(5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-METHOXYPHENYL)-2-(5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-METHOXYPHENYL)-2-(5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-METHOXYPHENYL)-2-(5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDE

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